4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 259.08 g/mol. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity due to the presence of the sulfonyl chloride group. The unique structure includes a benzene ring substituted with a chlorine atom at the para position, a fluorine atom at the ortho position, and a methoxy group at the meta position. These substituents enhance its reactivity and make it a valuable reagent in organic synthesis and chemical research .
The synthesis of 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride typically involves:
4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride has several applications across various fields:
Interaction studies involving 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride focus on its reactivity with nucleophiles. Its electrophilic nature allows it to form strong covalent bonds with various nucleophilic species, which can be explored in biochemical assays to understand its effects on biological systems. Further research could elucidate its interactions with specific enzymes or proteins .
Several compounds share structural similarities with 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Chloro-2-fluorobenzenesulfonyl chloride | 1214334-01-6 | 0.80 |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | 2905-21-7 | 0.79 |
| 2-Fluoro-5-methylbenzenesulfonyl chloride | 26120-86-5 | 0.79 |
| 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | 67475-55-2 | 0.88 |
| 3,4-Dimethoxybenzenesulfonyl chloride | 23095-31-0 | 0.80 |
The uniqueness of 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride lies in its combination of chloro and fluoro substituents along with a methoxy group. This combination enhances its reactivity and selectivity in